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2-(Difluoromethyl)naphthalene-6-methanol

Cat. No.: B11894829
M. Wt: 208.20 g/mol
InChI Key: CHNZBWXQVKDRKX-UHFFFAOYSA-N
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Description

Thematic Overview of Naphthalene (B1677914) as a Pivotal Scaffold in Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental building block in organic synthesis and medicinal chemistry. ijpsjournal.comresearchgate.net Its structure, consisting of two fused benzene (B151609) rings, provides a rigid, planar, and electron-rich platform that is amenable to a wide range of chemical modifications. ijpsjournal.comresearchgate.net The stability of the naphthalene core, derived from its aromaticity, makes it a reliable scaffold upon which complex functionalities can be built. ijpsjournal.com

In medicinal chemistry, the naphthalene moiety is present in numerous clinically approved drugs, including the anti-inflammatory agent Naproxen and the antifungal medication Naftifine. biointerfaceresearch.com Its derivatives exhibit a broad spectrum of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netbiointerfaceresearch.com The utility of naphthalene also extends to materials science, where it functions as a key component in the synthesis of dyes, polymers, and organic electronic materials. researchgate.net The ability to functionalize naphthalene at various positions allows for precise control over the resulting molecule's shape, size, and electronic properties, making it a versatile platform for drug discovery and the development of advanced materials. researchgate.netchemistryviews.org

Significance of Organofluorine Compounds in Chemical and Biological Sciences

Organofluorine chemistry has become a vital area of modern research due to the profound impact that fluorine substitution can have on the properties of organic molecules. numberanalytics.comworktribe.com The incorporation of fluorine can significantly alter a compound's physical, chemical, and biological characteristics. numberanalytics.comchimia.ch This is primarily due to the unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. nih.govwikipedia.org

In the life sciences, fluorination is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. chimia.chresearchgate.net The replacement of hydrogen atoms with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. nih.gov Furthermore, the introduction of fluorine can modify a molecule's lipophilicity, which influences its ability to cross cell membranes. nih.govresearchgate.net These beneficial effects have led to a steady increase in the number of fluorinated pharmaceuticals and agrochemicals reaching the market. worktribe.comchimia.ch

A key feature of the CF₂H group is its ability to act as a hydrogen bond donor. beilstein-journals.orgnih.gov The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding interactions, often with oxygen or nitrogen atoms. beilstein-journals.orgbohrium.com Although the CF₂H group is a weaker hydrogen bond donor than a hydroxyl or amide group, this interaction can be crucial for molecular recognition and binding to biological targets like proteins and enzymes. beilstein-journals.orgbohrium.com This dual role as a lipophilic and hydrogen-bond-donating moiety makes the CF₂H group a powerful tool in rational drug design. acs.orgbohrium.com

PropertyDifluoromethyl (-CF₂H)Hydroxyl (-OH)Thiol (-SH)
Hydrogen Bond Ability Donor (weaker)Donor (stronger)Donor (weaker)
Lipophilicity Considered a lipophilic bioisostere of -OHLess lipophilicLipophilicity is similar or higher
Bioisosterism Surrogate for -OH, -SH--
Metabolic Stability Generally highProne to oxidationProne to oxidation

The introduction of fluorine into an organic molecule exerts strong electronic effects that can dramatically alter its reactivity and interactions. nih.gov Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly influence the electron distribution within a molecule. nih.govnih.gov When attached to an aromatic system like naphthalene, fluorine or a fluoroalkyl group reduces the electron density of the ring. nih.gov This modification can affect the molecule's pKa, dipole moment, and susceptibility to chemical reactions. nih.gov

Furthermore, fluorination can enhance the planarity of conjugated systems through non-covalent interactions, which in turn improves electronic delocalization. rsc.org The strength of the C-F bond also contributes to the high thermal and chemical stability of many organofluorine compounds. worktribe.comwikipedia.org These electronic modulations are critical in the design of materials for organic electronics, where tuning energy levels of molecular orbitals is essential for efficient charge transport. nih.govnih.govresearchgate.net In medicinal chemistry, these effects can alter a drug's binding affinity to its target receptor by modifying electrostatic interactions. researchgate.net

Positioning of 2-(Difluoromethyl)naphthalene-6-methanol within Fluorinated Polycyclic Aromatic Hydrocarbons

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are a class of molecules that combine the structural features of PAHs with the unique properties imparted by fluorine substitution. oup.comresearchgate.net Research in this area focuses on developing synthetic methods to create these compounds with high regioselectivity and exploring their applications. oup.comnih.govacs.org The introduction of fluorine can improve the solubility of PAHs in organic solvents and modify their electronic properties without significantly compromising the planarity of the π-conjugated system. oup.comresearchgate.net

This compound is a specific example within this class. It integrates three key structural motifs:

The Naphthalene Core : A well-defined, rigid, and aromatic scaffold. ijpsjournal.com

The Difluoromethyl (CF₂H) Group : A functional group that acts as a bioisostere and a hydrogen bond donor, while also imparting electronic modifications. acs.orgbeilstein-journals.org

The Methanol (B129727) (-CH₂OH) Group : A versatile functional handle that can be used for further chemical derivatization, such as esterification or oxidation, allowing the molecule to be incorporated into larger structures like polymers or metal-organic frameworks.

This combination of features positions this compound as a valuable building block for creating more complex molecules with tailored properties for applications in both medicinal chemistry and materials science.

Scope and Objectives of Research on this compound

The primary research objective for a molecule like this compound is to utilize it as a versatile synthetic intermediate. The specific goals of such research would likely include:

Synthesis of Novel Bioactive Compounds : Leveraging the CF₂H group as a bioisostere for the hydroxyl or thiol group in known naphthalene-based therapeutic agents. The aim would be to develop new drug candidates with improved metabolic stability, membrane permeability, and binding affinity.

Development of Advanced Materials : Using the methanol group as a point of attachment to synthesize novel polymers or organic materials. The fluorinated naphthalene core could impart desirable properties such as thermal stability and specific optoelectronic characteristics, making these materials suitable for applications like organic field-effect transistors (OFETs). nih.govnih.gov

Probing Molecular Interactions : Employing the molecule as a chemical tool to study the nature and significance of C-F···H hydrogen bonds in biological and chemical systems. Its well-defined structure allows for systematic studies of how these weak interactions influence molecular conformation and intermolecular recognition.

Exploration of Synthetic Methodologies : Using the synthesis of this compound and its derivatives to showcase and refine modern fluorination techniques, contributing to the broader field of organofluorine chemistry.

In essence, research on this compound is driven by the goal of harnessing the synergistic effects of its constituent parts—the naphthalene scaffold, the difluoromethyl group, and the reactive methanol handle—to create new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10F2O B11894829 2-(Difluoromethyl)naphthalene-6-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

[6-(difluoromethyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H10F2O/c13-12(14)11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-6,12,15H,7H2

InChI Key

CHNZBWXQVKDRKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C=C1CO

Origin of Product

United States

Synthetic Methodologies for 2 Difluoromethyl Naphthalene 6 Methanol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A logical retrosynthetic analysis of 2-(Difluoromethyl)naphthalene-6-methanol suggests two primary disconnection points. The first key disconnection is at the C2-CF2H bond, pointing to a late-stage difluoromethylation of a pre-functionalized naphthalene (B1677914) core. This approach is advantageous as it allows for the introduction of the fluorine-containing moiety at a later stage, minimizing potential complications with sensitive reagents in earlier steps. The precursor for this step would be a naphthalene derivative with a suitable functional group at the C2 position, such as a halogen, triflate, or an activatable C-H bond, and a protected or installed hydroxymethyl group at the C6 position.

A second strategic disconnection can be made at the C6-CH2OH bond. This involves the functionalization of a 2-(difluoromethyl)naphthalene (B2912400) intermediate. This pathway would involve first synthesizing the 2-(difluoromethyl)naphthalene core and then introducing the hydroxymethyl group at the C6 position. This could be achieved through formylation followed by reduction, or oxidation of a methyl group at the C6 position.

Considering the availability and prevalence of advanced difluoromethylation methods, the first approach involving a late-stage introduction of the CF2H group is often the more practical and versatile strategy.

Precursor Synthesis and Naphthalene Core Functionalizationcas.cnacs.orgrsc.org

The introduction of a hydroxymethyl group at the C6 position of the naphthalene ring can be accomplished through several standard organic transformations. A common route involves the use of 2,6-dimethylnaphthalene (B47086) as a starting material. nacatsoc.orgscirp.org While the direct selective oxidation of one methyl group in the presence of another can be challenging, it is a feasible pathway.

Alternatively, a more controlled approach starts with a naphthalene derivative that is selectively functionalized at the C6 position. For instance, the formylation of a suitable naphthalene precursor at the C6 position, followed by reduction of the resulting aldehyde using a mild reducing agent like sodium borohydride, would yield the desired hydroxymethyl group. Another route involves the synthesis of naphthalene-2-carboxylic acid derivatives, which can then be reduced to the corresponding alcohol. The synthesis of related structures, such as 1-(6-Methoxynaphthalen-2-yl)ethanol, indicates that functionalization at the C6 position is a well-established process. hymasynthesis.com

To facilitate the crucial difluoromethylation step, the naphthalene precursor must be appropriately activated at the C2 position. This typically involves the introduction of a good leaving group, such as a bromine or iodine atom. For example, starting from a 6-substituted naphthalene derivative, bromination at the C2 position can be achieved under controlled conditions.

The synthesis of aminohydantoins from 6-Bromo-2,2-dimethylchroman-4-one highlights the utility of brominated naphthalene analogues as versatile intermediates for further functionalization. acs.org Similarly, the use of 1-bromo-3-iodobenzene (B1265593) in Sonogashira coupling reactions demonstrates the principle of using halogenated aromatics as precursors for cross-coupling reactions, a principle that is directly applicable to the preparation of substrates for metal-catalyzed difluoromethylation. acs.org These halogenated naphthalene precursors are ideal substrates for subsequent cross-coupling reactions to introduce the difluoromethyl group.

Advanced Difluoromethylation Strategiescas.cnnacatsoc.orgnih.govresearchgate.net

The introduction of the difluoromethyl group is a key transformation, and several powerful methods have been developed for this purpose, broadly categorized into metal-catalyzed and radical-mediated strategies. cas.cnnih.govresearchgate.net These methods offer advantages such as milder reaction conditions and broader substrate scope, making them suitable for late-stage functionalization. cas.cn

Transition-metal catalysis is a cornerstone of modern organic synthesis and provides robust methods for C-H and C-X difluoromethylation.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the difluoromethylation of aryl halides and triflates. acs.org For instance, a cooperative dual palladium/silver catalyst system has been reported for the direct difluoromethylation of aryl bromides and iodides using TMSCF2H as the difluoromethyl source. cas.cn This bimetallic system proceeds through sequential Si-to-Ag and Ag-to-Pd transmetalation steps. cas.cn Negishi cross-coupling reactions using a (difluoromethyl)zinc reagent in the presence of a palladium catalyst also provide an efficient route to difluoromethylated arenes. cas.cn

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective and powerful alternative for difluoromethylation. Aryl iodides can react with α-silyldifluoroacetates in the presence of a copper catalyst, followed by hydrolysis and decarboxylation, to yield difluoromethyl aromatics. acs.org Copper has also been used in conjunction with photoredox catalysis for the C-H oxidative difluoromethylation of heterocycles, a strategy that could potentially be adapted for naphthalene systems. nih.gov

Catalyst SystemSubstrateReagentKey Features
Palladium/SilverAryl Bromides/IodidesTMSCF2HCooperative bimetallic system, mild conditions. cas.cn
Palladium/XPhosAryl Halides(TMEDA)2Zn(CF2H)2Negishi cross-coupling, broad scope. cas.cn
CopperAryl Iodidesα-silyldifluoroacetatesTwo-step sequence involving cross-coupling and decarboxylation. acs.org

Radical-based difluoromethylation has emerged as a versatile tool due to its mild reaction conditions and high functional group tolerance. researchgate.net These methods often employ photoredox catalysis to generate the difluoromethyl radical from a suitable precursor.

Visible-light-induced methods have been developed for the hydro-difluoromethylation of alkenes using (bromodifluoromethyl)phosphonium bromide as a radical precursor. cas.cn Another common and stable radical source is sodium difluoromethanesulfinate (HCF2SO2Na), which can be used in photoredox-catalyzed reactions for the difluoromethylation of various organic molecules, including heterocycles. nih.govresearchgate.net These radical methods provide a powerful approach for the direct C-H difluoromethylation, potentially allowing for the direct conversion of a naphthalene C-H bond at the C2 position to a C-CF2H bond under mild, metal-free conditions. nih.govrsc.org

Radical PrecursorCatalyst/InitiatorReaction TypeKey Features
(Bromodifluoromethyl)phosphonium bromidePhotoredox Catalyst (e.g., fac-Ir(ppy)3)Hydro-difluoromethylation of alkenesVisible-light induced, mild conditions. cas.cn
HCF2SO2Na (Hu's reagent)Photoredox Catalyst (e.g., Rose Bengal)Direct C-H difluoromethylation of heterocyclesUses O2 as a green oxidant, metal-free. nih.gov
HCF2SO2NaElectrochemicalDifluoromethylation of electron-rich olefinsForms a large panel of difluoromethylated building blocks. researchgate.net

Nucleophilic and Electrophilic Difluoromethylation Pathways

The introduction of a difluoromethyl group onto an aromatic scaffold like naphthalene can be achieved through both nucleophilic and electrophilic pathways.

Nucleophilic Difluoromethylation: This approach typically involves the reaction of a nucleophilic difluoromethylating agent with an electrophilic precursor. Reagents such as diethyl difluoromethylphosphonate can be used to generate a difluoromethyl anion, which can then react with carbonyl compounds. nih.gov For instance, the reaction of an appropriate naphthalene aldehyde with a nucleophilic difluoromethyl source could provide a route to the target molecule's precursor. Another strategy involves the use of difluoromethyl phenyl sulfone (PhSO2CF2H), which can act as a source of the difluoromethyl anion. nih.gov The development of reagents like Me3SiCF2H has enabled the nucleophilic difluoromethylation of enolizable ketones under mild conditions, a previously challenging transformation. enamine.net

Electrophilic Difluoromethylation: In this pathway, an electron-rich aromatic ring attacks an electrophilic source of the "CF2H+" cation. A recently developed reagent, designed for the electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes, offers a versatile tool for creating C(sp2)-CF2SO2Ph bonds under mild, transition-metal-free conditions. nih.govrsc.org This method has been successfully applied to the late-stage functionalization of bioactive molecules. nih.gov The choice between nucleophilic and electrophilic strategies often depends on the substitution pattern of the naphthalene ring and the availability of suitable starting materials.

Ring Construction Strategies for Difluoromethylated Naphthalenes

An alternative to direct difluoromethylation is the construction of the difluoromethylated naphthalene ring system from acyclic or simpler cyclic precursors already bearing the difluoromethyl group.

One innovative approach involves the palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes. rsc.orgrsc.org In this method, an o-bromophenyl-substituted 1,1-difluoroallene undergoes regioselective C-C bond formation to construct a six-membered carbocycle, directly yielding a difluoromethylated naphthalene. rsc.orgrsc.org This strategy is significant as it allows for the formation of the aromatic ring and the introduction of the difluoromethyl group in a single synthetic transformation. rsc.org Another method involves the Bergman cyclization of fluorinated benzo-fused enediynes, which provides a two-step route to fluorinated naphthalene derivatives from commercially available precursors via a Sonogashira cross-coupling and a subsequent thermal cyclization. researchgate.net Additionally, partially fluorinated naphthalenes have been synthesized through a one-pot reaction of multi-fluorinated aromatics with 1,4-dilithio-1,2,3,4-tetraaryl-1,3-butadiene.

Single-Atom Ring Expansion Approaches to Difluoromethylated Naphthalenes

Ring expansion reactions offer another synthetic avenue to naphthalenes. For example, rhodium-catalyzed ring expansion of indenes using α-diazo sulfonium (B1226848) salts can produce 2-functionalized naphthalenes. researchgate.net While not yet demonstrated specifically for difluoromethylated naphthalenes, this method could potentially be adapted. A related strategy involves the ring expansion of gem-dihalocyclopropanes derived from indenes to yield 2-halo-1-naphthols. nih.gov This approach is particularly interesting as it uses inexpensive halogen sources like chloroform (B151607) and bromoform. nih.gov

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group at the 6-position of the naphthalene core is a versatile handle for further functionalization.

Selective Reduction Strategies

The selective reduction of the hydroxymethyl group to a methyl group can be a key transformation. While specific methods for this compound are not detailed in the provided results, general methods for the reduction of benzylic alcohols are well-established. These can include catalytic hydrogenation or the use of various hydride reagents, often requiring protection of other sensitive functional groups. The photochemical reduction of naphthalenes and their derivatives in the presence of a suitable reducing agent like triethylamine (B128534) has been shown to yield dihydronaphthalenes, suggesting that the aromatic system's reactivity must be considered. rsc.org

Controlled Oxidation Approaches

Controlled oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthesis. The oxidation of 2-methylnaphthalene (B46627) to 2-hydroxymethylnaphthalene and subsequently to other oxidized products is a known microbial metabolic pathway, indicating that enzymatic or biomimetic oxidation could be a viable strategy. nih.gov Chemical oxidation methods are also prevalent. For instance, the oxidation of naphthalene itself with a manganese(IV)-bis(hydroxo) complex in the presence of acid yields 1,4-naphthoquinone. nih.govnih.gov The atmospheric oxidation of naphthalene by OH radicals also leads to a variety of oxygenated products, including naphthols and quinones. copernicus.orgcopernicus.org The choice of oxidant and reaction conditions is crucial to achieve selective oxidation of the hydroxymethyl group without affecting the difluoromethyl group or the naphthalene ring.

Stereoselective Synthesis Considerations for Related Fluorinated Naphthalene Derivatives

While this compound itself is achiral, the synthesis of chiral derivatives or analogues often requires stereoselective methods. The introduction of fluorine can create stereocenters, and controlling the stereochemistry is crucial for biological applications.

For instance, in the synthesis of fluorinated naphthalene diimides, the introduction of fluorine atoms can influence the molecule's optical and electronic properties. dntb.gov.uaepa.gov Asymmetric reduction of carbonyl precursors can lead to chiral alcohols with moderate enantioselectivity. nih.gov Furthermore, diastereodivergent strategies, such as the nucleophile-nucleophile alkene chlorofluorination, allow for the selective formation of either anti- or syn-addition products, demonstrating the high level of control that can be achieved in fluorination reactions. nih.gov When designing syntheses for chiral fluorinated naphthalene derivatives, the choice of chiral catalysts, auxiliaries, or reagents is paramount to achieving the desired stereochemical outcome.

Chemical Reactivity and Mechanistic Analysis of 2 Difluoromethyl Naphthalene 6 Methanol

Reactivity Profile of the Difluoromethyl (CF2H) Group

The difluoromethyl group imparts unique chemical properties due to the high electronegativity of the fluorine atoms. This influences its reactivity in several ways.

Nucleophilic Substitution Reactions at the Difluoromethyl Carbon

The carbon atom of the difluoromethyl group is electrophilic due to the polarization of the carbon-fluorine bonds. libretexts.org This makes it susceptible to attack by nucleophiles. However, direct nucleophilic substitution at a difluoromethyl carbon is challenging. The C-F bond is the strongest covalent bond in organic chemistry. libretexts.org While the carbon is electrophilic, the fluorine atoms are poor leaving groups. In some cases, nucleophilic attack on the difluoromethyl carbon can occur, particularly with strong nucleophiles, but this is not a common reaction pathway. nih.gov Instead, reactions often proceed through the generation of a difluorocarbene intermediate. nih.gov

Radical Reactivity of the Difluoromethyl Group

The difluoromethyl group can participate in radical reactions. The stability of fluoroalkyl radicals increases with a higher degree of fluorination, following the order CH2F > CF2H > CF3. rsc.org The difluoromethyl radical (•CF2H) is considered a nucleophilic radical, which is less electrophilic than the trifluoromethyl radical (•CF3). nih.govresearchgate.net This difference in reactivity influences its selectivity in reactions like Minisci-type chemistry. rsc.org The generation of the difluoromethyl radical can be achieved through various methods, including single-electron oxidation or reduction of suitable precursors. rsc.org These radical difluoromethylation methods have become increasingly important in synthetic chemistry for incorporating the CF2H moiety into various molecules, including heteroarenes. rsc.orgrsc.org

Hydrogen Bonding Donor Capabilities and Weak Interactions

The difluoromethyl group can act as a hydrogen bond donor. beilstein-journals.orgnih.govjst.go.jp The highly polarized C-H bond within the CF2H group allows it to form hydrogen bonds, serving as a weaker surrogate for traditional hydrogen bond donors like hydroxyl (OH) or thiol (SH) groups. beilstein-journals.orgnih.govbohrium.com The hydrogen bond donating ability of the CF2H group can be influenced by the electronic properties of the molecule it is attached to; for instance, attachment to cationic aromatic systems enhances its hydrogen-bonding capability. beilstein-journals.org This property is often exploited in drug design, where the CF2H group can act as a lipophilic hydrogen bond donor, potentially improving metabolic stability and bioavailability. alfa-chemistry.com The strength of this interaction is generally weaker than that of conventional hydrogen bonds. bohrium.com

Interaction Type Description Significance
Hydrogen BondingActs as a weak hydrogen bond donor. beilstein-journals.orgnih.govbohrium.comCan mimic OH or SH groups in biological systems. nih.gov
Dipole-DipoleThe C-F bonds are highly polarized.Contributes to intermolecular interactions.

Mechanisms of Defluorination in Related Systems

Defluorination, the removal of fluorine atoms, from organofluorine compounds can occur through various mechanisms. In biological systems, enzymes like dehalogenases can catalyze defluorination. nih.gov For instance, some fluoroacetate (B1212596) dehalogenases are known to involve a catalytic triad (B1167595) of amino acids (Asp-His-Asp) that initiate a nucleophilic attack on the carbon-bearing fluorine. nih.gov In chemical systems, defluorination of trifluoromethyl groups has been achieved through base-promoted elimination to form a difluoro-p-quinomethide intermediate, which is then trapped. researchgate.net Another approach involves reductive defluorination. researchgate.net The specific mechanism of defluorination for 2-(difluoromethyl)naphthalene-6-methanol would depend on the reaction conditions and the reagents employed.

Reactivity Profile of the Primary Alcohol (Hydroxymethyl) Group

The primary alcohol group (–CH2OH) is a versatile functional group that undergoes a variety of well-established reactions. msu.edumsu.edu

Reactions of Hydroxyl Functional Group (e.g., Esterification, Etherification)

The hydroxyl group of a primary alcohol is nucleophilic, making it reactive towards various electrophiles. msu.edu

Esterification: Primary alcohols react with carboxylic acids and their derivatives (such as acid chlorides and anhydrides) to form esters. openochem.orgyoutube.com This reaction is typically catalyzed by an acid and proceeds through a nucleophilic acyl substitution mechanism. khanacademy.org The oxygen of the alcohol attacks the electrophilic carbonyl carbon of the carboxylic acid or its derivative. youtube.com

Etherification: Primary alcohols can be converted to ethers. One common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. youtube.com Another method involves the dehydration of two alcohol molecules, typically under acidic conditions at a lower temperature than that required for alkene formation. libretexts.org Acid-catalyzed etherification can also be achieved using other etherification agents. rsc.org

Reaction Reagents Product
EsterificationCarboxylic Acid (or derivative), Acid CatalystEster
EtherificationAlkyl Halide, Strong BaseEther
OxidationOxidizing Agent (e.g., PCC, KMnO4)Aldehyde or Carboxylic Acid

The reactivity of the primary alcohol in this compound is expected to be typical for primary alcohols, allowing for a range of transformations at this position. achievable.me

Redox Chemistry (Oxidation to Aldehydes/Carboxylic Acids, Reduction to Methyl)

The redox chemistry of this compound is centered around the reactivity of the hydroxymethyl group (-CH₂OH) and the influence of the difluoromethyl (-CHF₂) substituent on the naphthalene (B1677914) core.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol functional group in this compound can be oxidized to form the corresponding aldehyde, 2-(difluoromethyl)naphthalene-6-carbaldehyde, and further to the carboxylic acid, 2-(difluoromethyl)naphthalene-6-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the selective conversion of primary alcohols to aldehydes. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). The use of such reagents helps to prevent over-oxidation to the carboxylic acid. For instance, the oxidation of a chromene intermediate to a ketone has been achieved using Dess-Martin periodinane. acs.org

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or sodium hypochlorite (B82951) (NaClO) can be used. researchgate.net The reaction with sodium hypochlorite, for example, has been shown to be an effective method for converting various aryl aldehydes and alcohols to carboxylic acids, sometimes assisted by microwave irradiation to reduce reaction times. researchgate.net The electron-withdrawing nature of the difluoromethyl group can influence the reaction rate, potentially making the alcohol slightly less susceptible to oxidation compared to an unsubstituted analogue due to a decrease in electron density at the benzylic position.

Reduction to Methyl

The reduction of the hydroxymethyl group of this compound to a methyl group, yielding 2-(difluoromethyl)-6-methylnaphthalene, is a more challenging transformation that typically requires a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate or a halide. Subsequently, this intermediate is treated with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or subjected to catalytic hydrogenation.

An alternative pathway involves the initial oxidation of the alcohol to the aldehyde, followed by a Wolff-Kishner or Clemmensen reduction. In the context of related polycyclic aromatic hydrocarbons (PAHs), anaerobic degradation pathways have been observed where a methylnaphthalene is converted to naphthoic acid and its reduced derivatives, demonstrating the biological interconversion of these functional groups. nih.gov

TransformationReagent ExamplesProduct
Oxidation (Partial)Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)2-(Difluoromethyl)naphthalene-6-carbaldehyde
Oxidation (Full)Potassium permanganate (KMnO₄), Sodium hypochlorite (NaClO)2-(Difluoromethyl)naphthalene-6-carboxylic acid
Reduction (via tosylate)1. Tosyl chloride, pyridine; 2. Lithium aluminum hydride (LiAlH₄)2-(Difluoromethyl)-6-methylnaphthalene

Conjugative and Inductive Effects of Substituents on the Naphthalene Core

The chemical behavior of this compound is significantly governed by the electronic effects of its substituents on the naphthalene ring system. These effects are primarily categorized as inductive and conjugative (or resonance) effects. stackexchange.com

The inductive effect is the transmission of charge through sigma (σ) bonds. stackexchange.com Fluorine is the most electronegative element, giving the difluoromethyl group (-CHF₂) a powerful electron-withdrawing inductive effect (-I). nih.govmdpi.com This effect decreases the electron density of the naphthalene core, making it more "electron-poor." This deactivation influences the ring's susceptibility to electrophilic aromatic substitution, making it less reactive than unsubstituted naphthalene.

The conjugative effect (or resonance effect) involves the delocalization of pi (π) electrons across the aromatic system. stackexchange.com While the fluorine atoms in the -CHF₂ group possess lone pairs that can theoretically participate in a +R effect (π-donation), the strong -I effect overwhelmingly dominates. Perfluoroalkyl groups are consistently characterized as electron-withdrawing. nih.gov The hydroxymethyl group (-CH₂OH) is generally considered a weak electron-withdrawing group by induction and has minimal conjugative interaction with the ring.

SubstituentPositionInductive EffectConjugative EffectOverall Electronic Effect
-CHF₂2Strongly withdrawing (-I)Weakly donating (+R), but dominated by -IStrongly electron-withdrawing
-CH₂OH6Weakly withdrawing (-I)NegligibleWeakly deactivating

Elucidation of Reaction Mechanisms

Understanding the precise pathways by which this compound undergoes reactions is crucial for controlling product formation and optimizing conditions. This involves investigating transient species, studying reaction rates, and using isotopic labeling to trace atomic pathways.

The identification of transient species, or reaction intermediates, provides a snapshot of the reaction pathway. In many reactions involving naphthalene derivatives, complex intermediates are proposed and sometimes detected. For example, in the synthesis of naphthalenes from isoquinolines, computational studies using Density Functional Theory (DFT) have been employed to calculate the energetics of proposed intermediates (e.g., IM-1, IM-2, IM-3) and transition states (e.g., TS-1), helping to map out the most likely mechanistic route. nih.gov Similarly, the formation of strained allene (B1206475) intermediates has been proposed in copper-catalyzed reactions leading to fluorenol derivatives from precursors with structures related to substituted naphthalenes. acs.org

For reactions involving the -CH₂OH group of this compound, such as oxidation, intermediates could include hemiacetals or hydrated forms of the aldehyde. In reductions, carbocationic intermediates might form if the reaction proceeds through an SN1-type mechanism after converting the hydroxyl into a good leaving group. Spectroscopic techniques (like NMR or mass spectrometry) and computational modeling are essential tools for investigating these fleeting species.

In the context of reactions like the methylation of naphthalene with methanol (B129727), kinetic models are developed to describe the complex product distribution. researchgate.netresearchgate.net These models often incorporate multiple reaction families, such as methylation, oligomerization, and cracking. researchgate.net For a reaction involving this compound, one could, for example, study the kinetics of its oxidation. By systematically varying the concentration of the alcohol and the oxidizing agent, one can determine the reaction order with respect to each component. This information helps to build a rate law that is consistent with a proposed mechanism. For instance, a transient kinetic model for methanol conversion showed that the transformation of the first C-C bond is the rate-limiting step during an induction period. researchgate.net

Deuterium (B1214612) (D) labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific hydrogen atoms. organicchemistrytutor.com By replacing a hydrogen atom with its heavier isotope, deuterium, chemists can track which bonds are broken and formed during a reaction.

For example, in a study on the synthesis of naphthalene derivatives, reacting an isoquinoline (B145761) with a deuterium-labeled phosphonium (B103445) salt (CD₃-substituted) resulted in a deuterium-labeled naphthalene product. nih.gov This unequivocally confirmed that the C-H motif in the final product originated from the phosphonium salt reagent. nih.gov Similarly, in studying the isomerization of a strained intermediate to an aromatic product, deuterium-labeling experiments using deuterated methanol (CH₃OD) revealed that the proton transfer came from the solvent rather than from an intramolecular shift. acs.org

In the case of this compound, one could synthesize a version of the molecule where the hydrogen on the difluoromethyl carbon is replaced with deuterium (i.e., -CDF₂). Studying the reactions of this labeled compound could reveal if this C-D bond is involved in any side reactions. Alternatively, placing deuterium on the hydroxymethyl group (-CD₂OH) could provide insight into the mechanism of its oxidation or reduction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton Environment and Coupling Analysis

In a hypothetical ¹H NMR spectrum of 2-(Difluoromethyl)naphthalene-6-methanol, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, the hydroxyl (-OH) proton, and the difluoromethyl (-CHF₂) proton.

Aromatic Region: The protons on the naphthalene (B1677914) ring would appear in the downfield region, typically between 7.0 and 8.0 ppm. The substitution pattern would lead to a complex splitting pattern (multiplets) due to spin-spin coupling between adjacent protons.

Difluoromethyl Proton: The proton of the -CHF₂ group would manifest as a triplet due to coupling with the two equivalent fluorine atoms (¹J-H,F coupling). Its chemical shift would be significantly influenced by the electronegative fluorine atoms.

Methylene and Hydroxyl Protons: The -CH₂OH group would show a singlet or a doublet for the methylene protons, potentially coupling with the hydroxyl proton. The hydroxyl proton itself would likely appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Naphthalene-H7.0 - 8.0Multiplet-
-CHF₂Triplet-
-CH₂OHSinglet or Doublet-
-OHBroad Singlet-

¹³C NMR: Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Carbons: The ten carbons of the naphthalene core would produce a series of signals in the aromatic region (typically 120-140 ppm). The carbons directly attached to the substituents (-CHF₂ and -CH₂OH) would have distinct chemical shifts.

Difluoromethyl Carbon: The carbon of the -CHF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F coupling).

Methylene Carbon: The carbon of the -CH₂OH group would be observed in the aliphatic region, typically around 60-70 ppm.

Below is an interactive table summarizing the expected ¹³C NMR signals.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
Naphthalene-C120 - 140Singlet or Doublet (due to long-range C-F coupling)
-CHF₂Triplet
-CH₂OH60 - 70Singlet

¹⁹F NMR: Fluorine Atom Environment and C-F Coupling

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms in a molecule. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. They would be expected to produce a single signal, which would be split into a doublet by the adjacent proton (¹J-F,H coupling). The chemical shift would be characteristic of a difluoromethyl group attached to an aromatic ring.

Fluorine AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-CHF₂Doublet-

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. contractlaboratory.comthermofisher.com

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the hydroxyl group of the methanol (B129727) substituent.

C-H Stretches: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-H stretch of the difluoromethyl group would also be present.

C=C Stretches: Aromatic C=C stretching vibrations would give rise to several bands in the 1400-1600 cm⁻¹ region.

C-F Stretches: Strong C-F stretching absorptions are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the primary alcohol would be observed in the 1000-1260 cm⁻¹ range.

Raman spectroscopy would provide complementary information, with aromatic ring vibrations often showing strong signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.orglibretexts.org For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve:

Loss of a hydrogen atom.

Loss of the hydroxyl group (-OH) or water (H₂O).

Loss of the hydroxymethyl group (-CH₂OH).

Cleavage of the difluoromethyl group (-CHF₂).

Fragmentation of the naphthalene ring system, which is generally stable and would result in characteristic aromatic fragments. libretexts.org

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. mdpi.com This technique would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and potentially weaker interactions involving the fluorine atoms or the π-system of the naphthalene ring. mdpi.comrsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netubc.ca This method is used to determine the ground-state energy and electron density of a many-body system, which in turn allows for the calculation of numerous molecular properties. dntb.gov.ua For this compound, DFT calculations would provide a foundational understanding of its geometry and electronic makeup. ubc.ca

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized molecular geometry, must be determined. This process involves finding the lowest energy structure on the potential energy surface.

Once the geometry is optimized, DFT can be used to predict various spectroscopic parameters. These theoretical spectra are crucial for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would predict the resonance frequencies for each unique nucleus in this compound. This data is invaluable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: Calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra. Each calculated frequency represents a specific molecular motion (stretching, bending, etc.). For this molecule, characteristic frequencies for the O-H stretch of the methanol group, C-F stretches of the difluoromethyl group, and various vibrations of the naphthalene core would be identified.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity and electronic transitions. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized.

For this compound, FMO analysis would involve mapping the electron density of the HOMO and LUMO across the molecule. This would reveal which parts of the molecule are most involved in electron donation and acceptance. For instance, the analysis would determine if the orbitals are localized on the naphthalene ring, the difluoromethyl group, or the hydroxymethyl group.

FMO analysis also elucidates intramolecular charge transfer characteristics. By examining the distribution of the HOMO and LUMO, one can predict how electron density shifts upon electronic excitation. In donor-π-acceptor systems, the HOMO is often located on the donor portion of the molecule and the LUMO on the acceptor portion. rsc.org A DFT study of this compound would clarify the roles of the electron-withdrawing difluoromethyl group and the potentially electron-donating hydroxymethyl group in influencing the electronic landscape of the naphthalene system.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. The MEP map plots the electrostatic potential onto the electron density surface.

Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on oxygen).

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., hydrogen atoms in polar bonds).

Green: Regions of neutral potential.

For this compound, an MEP analysis would visually identify the electron-rich oxygen atom of the hydroxyl group and the electron-poor hydrogen of that same group. It would also show the influence of the electronegative fluorine atoms on the electrostatic potential around the difluoromethyl group and the naphthalene ring, providing a comprehensive picture of the molecule's reactive sites.

Computational and Theoretical Investigations of 2 Difluoromethyl Naphthalene 6 Methanol

Computational chemistry provides profound insights into the structural and electronic properties of molecules, elucidating the nature of intramolecular forces, interaction potentials, and chemical reactivity. For 2-(Difluoromethyl)naphthalene-6-methanol, theoretical investigations are crucial for understanding how the interplay between the electron-withdrawing difluoromethyl group and the hydrogen-bonding capable methanol (B129727) group on the naphthalene (B1677914) scaffold dictates its molecular behavior.

Exploration of Advanced Applications and Molecular Interactions

Application as a Chemical Building Block and Molecular Scaffold in Synthetic Chemistry

2-(Difluoromethyl)naphthalene-6-methanol is classified as a versatile organic building block in chemical synthesis. bldpharm.combldpharm.com Its utility stems from the presence of two key functional groups—the methanol (B129727) (-CH₂OH) and the difluoromethyl (-CHF₂) groups—attached to a rigid naphthalene (B1677914) scaffold. This scaffold itself is a common motif in medicinal chemistry and materials science. nih.gov

The methanol group serves as a reactive handle for a wide array of chemical transformations. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which are precursors for creating amides, esters, and other functional groups. Alternatively, it can be converted into a halide or sulfonate, enabling its use in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct more complex molecular architectures.

The difluoromethyl group significantly influences the molecule's properties. It is often used as a bioisostere for a hydroxyl or thiol group, but with increased metabolic stability and lipophilicity. Its strong electron-withdrawing nature can modulate the reactivity and electronic properties of the naphthalene ring system. This combination of a rigid, well-defined naphthalene core with orthogonally reactive functional groups makes this compound a valuable molecular scaffold for systematically building and optimizing molecules with desired functions.

Functional GroupRole in SynthesisPotential Transformations
Naphthalene Core Provides a rigid, planar, and hydrophobic scaffold.Aromatic substitution, dearomatization reactions. acs.org
Methanol (-CH₂OH) A versatile synthetic handle for elaboration.Oxidation (to aldehyde, carboxylic acid), Halogenation, Esterification, Etherification.
Difluoromethyl (-CHF₂) Modulates electronic properties, lipophilicity, and metabolic stability.Acts as a stable bioisostere; influences binding affinity and photophysical properties.

Potential in Advanced Materials Chemistry

The unique photophysical and electronic properties of the naphthalene core, modified by the difluoromethyl group, make this compound a promising candidate for the development of advanced organic materials.

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors used in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net The performance of these materials is highly dependent on their molecular structure, particularly the substituents on the naphthalene core and the imide nitrogen atoms. acs.orgrsc.org Core substitution, in particular, can significantly alter the optical and redox properties of the NDI chromophore. thieme-connect.de

While not a direct precursor to the NDI core itself, this compound can serve as a crucial building block for creating novel NDI derivatives. The methanol group can be synthetically converted into a primary amine. This amine, now bearing the difluoromethylnaphthalene moiety, can then be condensed with 1,4,5,8-naphthalenetetracarboxylic dianhydride to yield an NDI functionalized with a -(CH₂)-naphthalene-(CHF₂) substituent.

The incorporation of the difluoromethyl group is strategic. Its electron-withdrawing character would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting NDI, which is a key requirement for efficient electron transport in n-type semiconductors. This targeted modification of the electronic structure allows for the fine-tuning of the semiconductor's performance characteristics. mdpi.com

Naphthalene derivatives are well-known for their fluorescent properties and are frequently employed as molecular probes to investigate biological systems and detect analytes. nih.govmdpi.comresearchgate.net Their fluorescence is often sensitive to the polarity of the local environment, making them excellent solvatochromic fluorophores. nih.gov

This compound holds potential in this area for two main reasons. First, the naphthalene ring serves as the core fluorophore. Second, the methanol group provides a convenient point of attachment for covalently linking the probe to other molecules, surfaces, or biological targets. mdpi.com For instance, research has shown that 2-naphthalene methanol can be attached to silica (B1680970) nanoparticles to create phosphorescent sensors. mdpi.com Following this precedent, this compound could be similarly used to develop sensitive probes. The electron-withdrawing difluoromethyl group would likely modulate the photophysical properties of the naphthalene core, potentially shifting the emission wavelength and influencing the quantum yield, which could be exploited for developing probes with specific sensing capabilities.

Mechanistic Probes in Biological Systems (Pre-clinical and Molecular Level Focus)

The distinct structural and electronic features of this compound make it a valuable tool for designing molecular probes to investigate biological targets and pathways at the preclinical level.

The naphthalene scaffold is a privileged structure in drug discovery, known to participate in key interactions with biological targets, such as fitting into hydrophobic pockets within enzymes or receptors. nih.gov The difluoromethyl group is a critical modern addition, acting as a lipophilic hydrogen bond donor and enhancing metabolic stability, which can significantly improve binding affinity and pharmacokinetic properties.

A pertinent example is in the design of inhibitors for the β-secretase enzyme (BACE-1), a key target in Alzheimer's disease research. acs.org Studies have focused on synthesizing potent and brain-penetrant BACE-1 inhibitors, with structure-activity relationship (SAR) analyses revealing that introducing specific groups on a chroman ring can enhance fit within the enzyme's S3 pocket. acs.org The synthesis of difluoronaphthalene analogs has been part of these research efforts. acs.org A compound like this compound could serve as a key intermediate in synthesizing such inhibitors. The naphthalene moiety could be designed to interact with hydrophobic regions of the BACE-1 active site, while the difluoromethyl group could form specific interactions and improve drug-like properties. The methanol group provides the synthetic handle needed to build out the rest of the molecular structure to interact with other key residues in the enzyme.

Beyond single-target interactions, naphthalene-based compounds are used to modulate complex biological pathways. For example, inhibitors of the Kelch-like ECH-associated protein-1 (KEAP1)/Nuclear factor (erythroid-derived 2)-like 2 (NRF2) protein-protein interaction are being developed to combat oxidative stress and inflammation. nih.gov While some naphthalene-based inhibitors have shown activity, concerns about the scaffold's metabolism have led to efforts to create derivatives with improved properties. nih.gov

In this context, this compound represents an advanced starting point for designing such modulators. The difluoromethyl group can alter metabolic pathways, potentially avoiding the formation of reactive intermediates associated with unsubstituted naphthalenes. nih.gov By using this compound as a scaffold, researchers can systematically explore how the difluoromethylnaphthalene core can be elaborated to optimize interactions within the KEAP1-NRF2 pathway, potentially leading to more stable and effective therapeutic candidates. The ability to use this building block to probe and modulate such pathways is invaluable in preclinical drug discovery.

Pre-clinical In Vitro and Non-Human In Vivo Studies of Biological Activities and Underlying Molecular Mechanisms (e.g., Antimicrobial, Anticancer Potentials)

Research into various naphthalene derivatives has revealed significant potential in both antimicrobial and anticancer applications. These studies, conducted in laboratory settings (in vitro) and in non-human living organisms (in vivo), shed light on the bioactivity of the broader class of compounds to which this compound belongs.

Antimicrobial and Anticandidal Activities

Naphthalene-chalcone hybrids have been synthesized and evaluated for their effectiveness against various microbes. In one study, a series of these derivatives was tested for antibacterial and antifungal properties. Notably, some compounds demonstrated significant activity against Candida albicans and Candida krusei. For instance, a derivative featuring a 2-substituted naphthalene showed activity against both Candida strains, suggesting that the substitution pattern on the naphthalene ring is a key determinant of antifungal efficacy. nih.gov

Another area of investigation involves dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (QACs). These compounds have shown potent bacteriostatic and bactericidal action against a range of microorganisms, including those in the ESKAPE group (a group of pathogens with high rates of antibiotic resistance). In vitro studies, including time-kill kinetics and assessments of bacterial resistance formation, have highlighted the potential of these naphthalene derivatives as effective antiseptics and disinfectants. mdpi.com Scanning electron microscopy has further revealed that these compounds can cause severe damage to the cell membranes of bacteria such as S. aureus and P. aeruginosa. mdpi.com

Compound Class Organism(s) Observed Effect Reference
Naphthalene-chalcone hybridsCandida albicans, Candida kruseiAntifungal activity, with MIC50 values as low as 15.6 µg/mL. nih.gov
Dihydroxynaphthalene-derivative bis-QACsESKAPE pathogens (S. aureus, P. aeruginosa)Bacteriostatic and bactericidal action; severe membrane damage. mdpi.com

Anticancer Potential

The anticancer properties of naphthalene derivatives have been a significant focus of research. The naphthalene scaffold is present in several established chemotherapy drugs, and new derivatives are continually being explored for their potential to offer more selective cytotoxicity towards cancer cells.

One study focused on naphthalene-1,4-dione analogues designed to target the altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect. Several of these analogues demonstrated notable potency, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) around 1 μM in cancer cell lines. nih.gov An imidazole (B134444) derivative within this series showed a promising balance of potency and selectivity, being more toxic to cancer cells than to normal cells. nih.gov

In a separate study, novel naphthalene-chalcone hybrids were investigated for their anticancer activity. One particular compound, designated 2j, exhibited an IC50 value of 7.835 µM against the A549 lung cancer cell line. nih.gov Further investigation into its mechanism of action revealed that it induced apoptosis (programmed cell death) and disrupted the mitochondrial membrane potential in these cancer cells. nih.gov This compound also showed inhibitory activity against VEGFR-2, a key protein involved in tumor angiogenesis (the formation of new blood vessels that supply tumors). nih.gov

Compound Class Cancer Cell Line(s) Key Findings Reference
Naphthalene-1,4-dione analoguesHEC1A, MAD11Potency with IC50 values around 1 µM; one derivative showed a selectivity ratio of 3.6 for cancer cells over normal cells. nih.gov
Naphthalene-chalcone hybridsA549 (lung cancer)IC50 of 7.835 µM; induced apoptosis and inhibited VEGFR-2 with an IC50 of 0.098 µM. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For naphthalene derivatives, SAR studies have provided valuable insights into the features that enhance their antimicrobial and anticancer effects.

SAR in Anticancer Naphthalene Derivatives

In the development of naphthalene-1,4-dione analogues, SAR analysis revealed several key structural elements critical for anticancer potency and selectivity. nih.gov The presence of halogen atoms on the naphthoquinone ring was found to be essential for maintaining potent activity. nih.gov The removal of a chlorine atom from the C3 position led to a significant decrease or complete loss of cytotoxicity. nih.gov Furthermore, the incorporation of an imidazole ring and the introduction of an amide group at the C3 position were shown to enhance selectivity, making the compounds more toxic to cancer cells while preserving their potency. nih.gov Terminal cyclic amine groups were also generally associated with higher activity. nih.gov

SAR in Antimicrobial Naphthalene Derivatives

Compound Class Key SAR Findings Reference
Naphthalene-1,4-dione analogues (Anticancer)- Halogen atoms are critical for potency. - Imidazole ring enhances potency and selectivity. - Terminal cyclic amines generally increase activity. - Amide group at C3 enhances selectivity. nih.gov
Dihydroxynaphthalene-derivative bis-QACs (Antimicrobial)- Lipophilicity and structural symmetry influence antibacterial performance. - Positively charged pyridinium (B92312) core interacts with bacterial membranes. mdpi.com

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-(Difluoromethyl)naphthalene-6-methanol will likely prioritize efficiency, sustainability, and cost-effectiveness, moving away from harsh or stoichiometric reagents. Research is anticipated to focus on catalytic and environmentally benign methodologies.

Key research areas may include:

Late-Stage Difluoromethylation: Developing catalytic methods to introduce the CHF2 group onto a pre-functionalized naphthalene-6-methanol core. This avoids carrying the fluorine motif through multiple steps.

Green Solvents and Reagents: Exploring the use of safer, renewable solvents and difluoromethylating agents with better atom economy to reduce the environmental footprint of the synthesis. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and reaction control compared to traditional batch methods. acs.org

Catalyst Development: Designing novel transition-metal catalysts or organocatalysts that can perform the necessary transformations (e.g., coupling, reduction, fluorination) with higher turnover numbers and selectivity, potentially using earth-abundant metals. researchgate.net

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Research Focus
Catalytic Cross-CouplingHigh selectivity and functional group tolerance.Development of robust palladium or nickel catalysts for coupling with a difluoromethyl source.
Direct C-H DifluoromethylationHigh atom economy, reduces pre-functionalization steps.Discovery of selective catalysts that can target the C2 position of the naphthalene (B1677914) ring.
Flow SynthesisEnhanced safety, scalability, and reproducibility. acs.orgOptimization of reaction parameters (temperature, pressure, flow rate) for key synthetic steps.
BiocatalysisHigh stereoselectivity and mild reaction conditions.Engineering enzymes for the selective reduction of a corresponding aldehyde or ester.

In-depth Investigations into Novel Chemical Reactivity Patterns

The interplay between the electron-withdrawing difluoromethyl group and the potentially reactive hydroxymethyl group on the rigid naphthalene scaffold suggests a rich and underexplored chemical reactivity. Future research will likely delve into unlocking novel transformations.

Anticipated areas of investigation include:

Derivatization of the Methanol (B129727) Group: Exploring a wide range of esterification, etherification, and oxidation reactions to convert the primary alcohol into other functional groups, creating a library of new derivatives.

Activation of the Difluoromethyl Group: Investigating the reactivity of the C-F bonds within the CHF2 group, potentially for further functionalization or for creating novel fluorinated polymers.

Naphthalene Core Functionalization: Studying electrophilic aromatic substitution or transition-metal-catalyzed C-H activation on the naphthalene ring to introduce additional substituents and create more complex molecular architectures.

Rational Design of Derivatives for Targeted Molecular Interactions and Applications

The true potential of this compound lies in its use as a scaffold for designing new functional molecules. Structure-activity relationship (SAR) studies, guided by computational modeling, will be pivotal in this endeavor. nih.govnih.gov The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups and can form hydrogen bonds, making it a valuable substituent in medicinal chemistry. mdpi.com

Future research will likely focus on designing derivatives for specific purposes:

Medicinal Chemistry: Designing analogs where the core structure interacts with specific biological targets like enzymes or receptors. ijpsjournal.comnih.gov The naphthalene moiety is a common feature in many approved drugs. lifechemicals.com

Materials Science: Creating derivatives with specific electronic or self-assembly properties for use in organic electronics or as components of liquid crystals. google.com

Derivative Class Potential Modification Site Targeted Interaction/Application Guiding Principle
Esters/EthersHydroxymethyl groupPro-drug design, modulation of solubility.Structure-Activity Relationship (SAR). nih.gov
Aminated DerivativesHydroxymethyl group (via conversion to halide)Enhanced binding to biological targets (e.g., kinases).Pharmacophore modeling.
Extended π-SystemsNaphthalene coreTuning of photophysical properties for OLEDs or sensors.Molecular orbital engineering. acs.org
Boronic Acids/EstersNaphthalene coreSupramolecular assembly, cross-coupling handles.Crystal engineering.

Exploration of Photophysical Properties and Optoelectronic Applications

Naphthalene derivatives are well-known for their fluorescent properties. google.com The introduction of a difluoromethyl group can significantly alter the electronic structure and, consequently, the photophysical behavior of the naphthalene chromophore. A systematic investigation into these properties could unlock applications in optoelectronics.

Emerging research directions include:

Detailed Photophysical Characterization: Measuring key parameters such as quantum yield, fluorescence lifetime, and absorption/emission spectra in various solvents to understand the influence of the CHF2 group. nih.govrsc.org

Solvatochromism Studies: Investigating how the emission color changes with solvent polarity, which could lead to the development of sensitive environmental probes.

Development of Emissive Materials: Incorporating the this compound motif into larger conjugated systems or polymers for potential use in Organic Light-Emitting Diodes (OLEDs) or as fluorescent sensors. rsc.orgrsc.org

Photophysical Parameter Anticipated Influence of CHF2 Group Potential Application
Absorption Maximum (λ_abs) Minor to moderate shift compared to parent naphthalene methanol.UV-absorbers, photosensitizers.
Emission Maximum (λ_em) Potential blue-shift due to electron-withdrawing nature.Blue emitters for OLEDs, fluorescent labels.
Quantum Yield (Φ_F) May be enhanced or quenched depending on excited state dynamics.Bright fluorophores for imaging.
Stokes Shift Expected to be significant, typical for naphthalene systems.Reduced self-absorption in emissive devices.

Advancements in Computational Modeling for Predictive Chemistry and Biology

Computational chemistry offers a powerful toolkit for predicting the behavior of molecules and guiding experimental work, thereby saving time and resources. ijpsjournal.com For this compound, in silico methods will be indispensable for exploring its potential.

Future computational studies could involve:

Density Functional Theory (DFT): Calculating ground and excited state properties, predicting spectroscopic data (NMR, IR, UV-Vis), and mapping out reaction pathways. rsc.orgresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: Simulating the interaction of derivatives with biological targets, such as proteins or DNA, to predict binding affinities and modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of a series of derivatives with their observed activity, enabling the prediction of the properties of yet-unsynthesized compounds. nih.gov

Integration into Multi-Component Systems and Supramolecular Assemblies

The functional groups on this compound make it an attractive building block for the construction of more complex, ordered systems through non-covalent interactions.

Promising areas for future research include:

Hydrogen-Bonded Networks: Utilizing the hydroxyl group to form predictable and stable hydrogen-bonded structures in the solid state, a key aspect of crystal engineering.

Host-Guest Chemistry: Incorporating the molecule as a guest within larger host molecules or as a component of a host that can bind smaller species.

Supramolecular Polymers: Designing derivatives that can self-assemble into long-range, ordered polymeric structures through a combination of hydrogen bonding and π-π stacking interactions, a known feature of naphthalene derivatives. acs.orgbohrium.comnih.govacs.orgthieme-connect.de This could lead to the development of novel gels, liquid crystals, or responsive materials.

Q & A

Basic: What are the primary synthetic routes for 2-(Difluoromethyl)naphthalene-6-methanol, and how do reaction conditions influence yield?

The synthesis typically involves difluoromethylation of a naphthalene precursor. Common methods include:

  • Electrophilic substitution : Using difluorocarbene precursors (e.g., ClCF2_2H) under acidic conditions to introduce the -CF2_2H group at the 2-position of the naphthalene ring.
  • Reductive fluorination : Conversion of ketones or aldehydes to difluoromethyl groups via agents like DAST (diethylaminosulfur trifluoride) .
  • Continuous flow reactors : Optimized for scalability and reproducibility, enhancing reaction efficiency and reducing side products .
    Methodological Insight : Monitor reaction progress via HPLC or GC-MS to track intermediates. Adjust temperature (e.g., 60–80°C for DAST reactions) and solvent polarity (e.g., DCM vs. THF) to control regioselectivity and byproduct formation.

Advanced: How can regioselectivity challenges during difluoromethylation be addressed in naphthalene derivatives?

Regioselectivity is influenced by electronic and steric factors:

  • Directing groups : Introduce electron-donating groups (e.g., -OCH3_3) at the 6-position to stabilize transition states during electrophilic substitution .
  • Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) to direct difluoromethylation to less reactive positions via coordination effects .
  • Computational modeling : DFT calculations predict favorable reaction pathways by analyzing charge distribution and frontier molecular orbitals .
    Data Contradiction Note : Conflicting regioselectivity outcomes in literature may arise from solvent polarity variations; validate with control experiments using deuterated solvents.

Basic: What structural features of this compound contribute to its biological activity?

Key features include:

  • Lipophilicity : The -CF2_2H group enhances membrane permeability compared to non-fluorinated analogs .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
  • Hydrogen-bonding capacity : The methanol (-CH2_2OH) group at the 6-position facilitates interactions with target proteins (e.g., kinases or GPCRs) .
    Methodological Insight : Compare logP values (via shake-flask method) and metabolic stability (using liver microsome assays) against non-fluorinated analogs.

Advanced: How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics while minimizing bias?

Follow systematic frameworks for toxicological studies (e.g., ATSDR guidelines):

  • Randomization : Assign test groups using stratified randomization based on weight and age to reduce confounding variables .
  • Dose selection : Use subchronic exposure models (28–90 days) with doses derived from in vitro IC50_{50} values, adjusted for bioavailability .
  • Endpoint analysis : Include biomarkers like serum metabolite profiling (LC-MS/MS) and histopathological evaluation of liver/kidney tissues .
    Risk of Bias Mitigation : Adhere to Table C-7 criteria (), ensuring allocation concealment and blinded outcome assessment.

Basic: What toxicological parameters are critical for initial safety assessment of this compound?

Prioritize:

  • Acute toxicity : Determine LD50_{50} via OECD Guideline 423, focusing on respiratory and hepatic endpoints .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays to assess DNA damage potential .
  • Environmental fate : Evaluate biodegradability (OECD 301) and bioaccumulation potential (logKow_{ow}) .
    Methodological Note : Cross-reference results with structurally similar compounds (e.g., 2-methylnaphthalene) to identify fluorine-specific effects .

Advanced: How can conflicting data on the compound’s enzyme inhibition potency be resolved?

Address contradictions via:

  • Standardized assays : Replicate studies under controlled conditions (pH 7.4, 37°C) using recombinant enzymes (e.g., CYP3A4) .
  • Orthogonal techniques : Combine fluorescence-based activity assays with ITC (isothermal titration calorimetry) to validate binding affinities .
  • Meta-analysis : Apply the confidence rating system from , categorizing studies as high/low confidence based on experimental rigor (e.g., sample size, controls) .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

  • Purity : HPLC with UV/Vis detection (λ = 254 nm) and C18 columns; aim for ≥95% purity .
  • Structural confirmation :
    • 1^{1}H/19^{19}F NMR to verify difluoromethyl (-CF2_2H) and methanol (-CH2_2OH) groups .
    • High-resolution mass spectrometry (HRMS) for molecular formula validation .
      Advanced Tip : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in aromatic regions.

Advanced: What strategies optimize the compound’s stability in formulation studies?

  • pH adjustment : Stabilize the methanol group via buffered solutions (pH 5–6) to prevent oxidation .
  • Lyophilization : Improve shelf-life by removing water, critical for hygroscopic fluorinated compounds .
  • Excipient screening : Test cyclodextrins or liposomal encapsulation to enhance solubility and reduce hydrolysis .
    Data Gap Alert : Limited long-term stability data exist; conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.